molecular formula C21H17NO5S B11485386 N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzo[b,d]furan-2-sulfonamide

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11485386
M. Wt: 395.4 g/mol
InChI Key: UMMDUMJKCDPXJV-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a dibenzofuran core, and a sulfonamide group, which together contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with acetone under acidic conditions to form the benzodioxole ring.

    Synthesis of the Dibenzofuran Core: The dibenzofuran core can be synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate aryl halides and boronic acids.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzo[b,d]furan-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate conditions (e.g., heat, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzo[b,d]furan-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzo[b,d]furan-2-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

Compared to similar compounds, N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzo[b,d]furan-2-sulfonamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the dibenzofuran core and the sulfonamide group provides a versatile platform for further functionalization and application in various fields.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

Molecular Formula

C21H17NO5S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C21H17NO5S/c1-21(2)26-19-9-7-13(11-20(19)27-21)22-28(23,24)14-8-10-18-16(12-14)15-5-3-4-6-17(15)25-18/h3-12,22H,1-2H3

InChI Key

UMMDUMJKCDPXJV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C

Origin of Product

United States

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